molecular formula C15H24N4O2S B2949323 3-Methyl-8-methylsulfanyl-7-octylpurine-2,6-dione CAS No. 301354-12-1

3-Methyl-8-methylsulfanyl-7-octylpurine-2,6-dione

Cat. No.: B2949323
CAS No.: 301354-12-1
M. Wt: 324.44
InChI Key: WEGKHIJOUYVCTA-UHFFFAOYSA-N
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Description

3-Methyl-8-methylsulfanyl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a methylsulfanyl group and an octyl chain, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-methylsulfanyl-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The octyl chain is then added via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-methylsulfanyl-7-octylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

3-Methyl-8-methylsulfanyl-7-octylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-methylsulfanyl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral properties. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-8-octylsulfanyl-7-propylpurine-2,6-dione
  • 3-Methyl-7-octyl-8-octylsulfanylpurine-2,6-dione
  • 3-Methyl-8-octylsulfanyl-7-phenethylpurine-2,6-dione

Uniqueness

3-Methyl-8-methylsulfanyl-7-octylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methylsulfanyl group and an octyl chain differentiates it from other purine derivatives, potentially leading to unique interactions and applications in various fields.

Properties

IUPAC Name

3-methyl-8-methylsulfanyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-4-5-6-7-8-9-10-19-11-12(16-15(19)22-3)18(2)14(21)17-13(11)20/h4-10H2,1-3H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGKHIJOUYVCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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